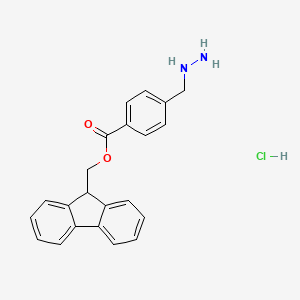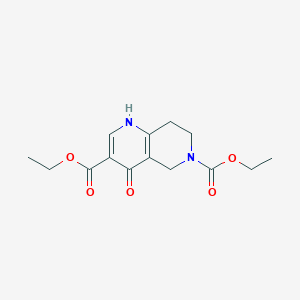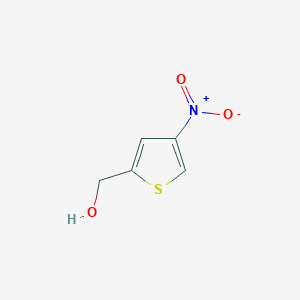
4-Fmoc-amino-benzylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fmoc-amino-benzylamine hydrochloride is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound consists of a benzylamine moiety protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group. This protection is crucial for preventing unwanted reactions during synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-amino-benzylamine hydrochloride typically involves the reaction of 4-aminobenzylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane to yield the protected amine . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Fmoc-amino-benzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amine can participate in peptide bond formation with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimides like EDC or DCC are used for peptide coupling reactions.
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields 4-aminobenzylamine.
Peptides: Coupling reactions with amino acids result in peptide chains.
科学研究应用
4-Fmoc-amino-benzylamine hydrochloride is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protected amine, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules for research purposes.
作用机制
The primary function of 4-Fmoc-amino-benzylamine hydrochloride is to protect the amine group during synthesis. The Fmoc group is removed under basic conditions, revealing the free amine, which can then participate in further reactions. This protection mechanism prevents side reactions and ensures the integrity of the desired product .
相似化合物的比较
Similar Compounds
Boc-amino-benzylamine: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Cbz-amino-benzylamine: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
4-Fmoc-amino-benzylamine hydrochloride is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This is particularly advantageous in peptide synthesis, where harsh conditions can lead to unwanted side reactions .
属性
分子式 |
C22H21ClN2O2 |
|---|---|
分子量 |
380.9 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |
InChI 键 |
SDRBTOMMCXKUSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)









